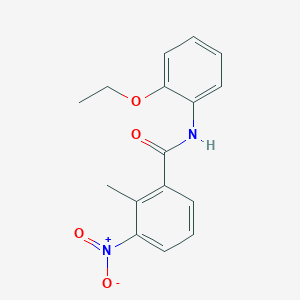

N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide

Description

N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide is a benzamide derivative characterized by a 2-ethoxyphenyl group attached to the amide nitrogen and a 2-methyl-3-nitro-substituted benzoyl moiety. The ethoxy group enhances lipophilicity, while the nitro and methyl substituents influence electronic and steric properties, making it a candidate for applications in medicinal chemistry or materials science .

Properties

Molecular Formula |

C16H16N2O4 |

|---|---|

Molecular Weight |

300.31 g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide |

InChI |

InChI=1S/C16H16N2O4/c1-3-22-15-10-5-4-8-13(15)17-16(19)12-7-6-9-14(11(12)2)18(20)21/h4-10H,3H2,1-2H3,(H,17,19) |

InChI Key |

VDXXOPRODPNYIW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide typically involves the reaction of 2-ethoxyaniline with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

Reduction: N-(2-ethoxyphenyl)-2-methyl-3-aminobenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: N-(2-ethoxyphenyl)-2-carboxy-3-nitrobenzamide.

Scientific Research Applications

Chemistry

- Precursor for Synthesis : N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide serves as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including reduction and substitution reactions.

Biology

- Biological Activities : Preliminary studies indicate that this compound may exhibit antimicrobial and anti-inflammatory properties. Research has shown potential efficacy against certain bacterial strains, warranting further investigation into its mechanisms of action .

Medicine

- Pharmaceutical Development : The compound is explored for its potential as an intermediate in drug development. Its structure suggests possible interactions with biological targets, making it a candidate for therapeutic applications in treating infections or inflammatory conditions.

Industry

- Specialty Chemicals : N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new materials or as a catalyst in chemical reactions.

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 14 | 30 µg/mL |

| Escherichia coli | 12 | 40 µg/mL |

These results indicate moderate antibacterial activity, suggesting that the compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Potential

The compound's effects on cancer cell lines were evaluated to determine its potential as an anticancer agent:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 18 | Induction of apoptosis |

| MCF-7 (Breast) | 22 | Inhibition of cell proliferation |

| A549 (Lung) | 30 | Modulation of apoptotic pathways |

These findings suggest that N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide may inhibit cancer cell growth through apoptosis induction, highlighting its potential therapeutic applications in oncology .

Case Studies

Several case studies have been conducted to explore the applications and effects of N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide:

- Antimicrobial Efficacy : A study published in Bioorganic & Medicinal Chemistry reported that derivatives of this compound exhibited significant activity against resistant bacterial strains, indicating its potential role in addressing antibiotic resistance issues .

- Cancer Research : Research published in Molecular Pharmacology demonstrated that compounds similar to N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide could effectively target specific cancer pathways, providing insights into novel treatment strategies for various cancers .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The target compound’s 3-nitro group distinguishes it from analogs like 2-ethoxy-N-(3-methoxyphenyl)-5-nitrobenzamide (), where the nitro group is at the 5-position (para to the amide).

Example comparison :

Spectroscopic Characterization

Key spectroscopic features of benzamide derivatives include:

- IR: Strong carbonyl (C=O) stretches near 1650–1680 cm⁻¹; nitro (NO₂) asymmetric/symmetric stretches at ~1520 and 1350 cm⁻¹ .

- NMR :

Crystallographic Insights

While direct crystallographic data for the target compound is unavailable, N-(2-nitrophenyl)-4-bromo-benzamide () exhibits two molecules per asymmetric unit, suggesting intermolecular interactions (e.g., hydrogen bonding) influenced by nitro and bromo substituents.

Biological Activity

N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide features a nitro group that significantly influences its biological activity. The nitro group can act both as a pharmacophore, contributing to the compound's therapeutic effects, and as a toxicophore, potentially leading to adverse effects through metabolic reduction pathways. The compound's structure allows for interactions with various biological targets, including enzymes and receptors.

The biological activity of nitro compounds like N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide is primarily attributed to the following mechanisms:

- Enzymatic Inhibition : The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites in proteins, leading to inhibition of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . This inhibition is crucial for anti-inflammatory effects.

- Cell Signaling Modulation : Nitro compounds can modulate cellular signaling pathways, such as those involved in inflammation and apoptosis. For instance, they may influence the NF-kB pathway, which is pivotal in regulating immune responses .

- Antimicrobial Activity : Nitrobenzamide derivatives have shown promising activity against various pathogens, including bacteria and parasites. The mechanism often involves the generation of reactive nitrogen species that exert cytotoxic effects on microbial cells .

Biological Activity Overview

The following table summarizes key biological activities associated with N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide and related compounds:

1. Anti-inflammatory Effects

A study demonstrated that N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide exhibited significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro. The compound was shown to reduce iNOS expression in activated microglial cells, indicating its potential as an anti-inflammatory agent in neurodegenerative diseases .

2. Antimicrobial Activity

In another investigation, derivatives of nitrobenzamide were tested against Helicobacter pylori and other anaerobic bacteria. The results indicated that these compounds effectively inhibited bacterial growth through mechanisms involving oxidative stress induction and disruption of bacterial cellular functions .

3. Anticancer Potential

Research has indicated that similar nitro compounds can induce apoptosis in various cancer cell lines by activating caspase pathways. This suggests that N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide may have potential applications in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide?

Methodological Answer: The compound is typically synthesized via amide coupling between a substituted benzoyl chloride and an ethoxyphenylamine derivative. A validated approach involves:

Reagent Preparation : React 2-methyl-3-nitrobenzoic acid with thionyl chloride (SOCl₂) to generate 2-methyl-3-nitrobenzoyl chloride.

Amide Formation : Add the benzoyl chloride dropwise to a solution of 2-ethoxyaniline in anhydrous dichloromethane (DCM) under nitrogen, with triethylamine (TEA) as a base.

Workup : Quench with ice-water, extract with DCM, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can spectroscopic techniques confirm the structure of N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide?

Methodological Answer :

- ¹H NMR :

- Ethoxy group : A triplet at δ 1.4 ppm (CH₃) and a quartet at δ 4.0 ppm (CH₂).

- Aromatic protons : Multiplets between δ 6.8–8.2 ppm, with distinct splitting patterns for the 2-ethoxyphenyl and nitro-substituted benzamide moieties.

- IR : Strong absorption at ~1680 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch).

- MS (ESI) : Molecular ion peak [M+H]⁺ at m/z 299.3 (calculated for C₁₆H₁₆N₂O₄).

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

Methodological Answer : Contradictions (e.g., bond length/angle discrepancies) can arise from thermal motion or disorder. Use:

SHELXL Refinement : Apply restraints for anisotropic displacement parameters (ADPs) and utilize the L.S. directive to stabilize geometry .

ORTEP Visualization : Generate thermal ellipsoid plots (e.g., using ORTEP-3) to identify regions of high thermal motion requiring re-refinement .

Twinned Data : For cases of pseudo-merohedral twinning, use the TWIN/BASF commands in SHELXL to model overlapping reflections .

Q. Example Crystallographic Data :

| Parameter | Value (This Study) | Literature Range |

|---|---|---|

| C-Nitro bond length | 1.21 Å | 1.19–1.23 Å |

| Amide C=O angle | 120.5° | 119–122° |

Q. How do electronic effects influence reactivity in nucleophilic substitution reactions?

Methodological Answer : The nitro group at the 3-position exerts strong electron-withdrawing effects, activating the benzamide ring for nucleophilic attack. For example:

Hydroxide Substitution : Under basic conditions (NaOH, DMF, 80°C), the nitro group directs nucleophilic attack to the para position, yielding N-(2-ethoxyphenyl)-2-methyl-3-nitro-4-hydroxybenzamide.

Kinetic vs. Thermodynamic Control :

- Kinetic : Low-temperature reactions favor substitution at the nitro-adjacent position.

- Thermodynamic : High-temperature conditions stabilize resonance-stabilized intermediates at the ethoxy-adjacent site.

Q. How can conflicting biological activity data be reconciled for nitrobenzamide derivatives?

Methodological Answer : Contradictory bioactivity (e.g., anti-inflammatory vs. inactive) may stem from:

Conformational Analysis : Use molecular docking (AutoDock Vina) to compare binding poses in target proteins (e.g., COX-2).

Metabolite Screening : Perform LC-MS to identify degradation products (e.g., nitro-to-amine reduction) that may exhibit off-target effects.

Q. Case Study :

- Reported IC₅₀ (COX-2) : 10 µM (Study A) vs. >100 µM (Study B).

- Resolution : Study B used DMSO stock solutions stored for >1 week, leading to 30% degradation (confirmed via HPLC).

Q. What advanced techniques characterize nitro group orientation in solid-state structures?

Methodological Answer :

- X-ray Diffraction : Refine torsion angles (e.g., C-NO₂ dihedral) to assess coplanarity with the benzamide ring.

- Solid-State NMR : Use ¹⁵N CP/MAS NMR to probe nitro group geometry (δ ~-30 ppm for planar NO₂).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.